![molecular formula C9H9N3O B3342508 5-Methyl-2-phenyl-2,4-dihydro-[1,2,4]triazol-3-one CAS No. 22863-24-7](/img/structure/B3342508.png)
5-Methyl-2-phenyl-2,4-dihydro-[1,2,4]triazol-3-one
Overview
Description
“5-Methyl-2-phenyl-2,4-dihydro-[1,2,4]triazol-3-one” is a chemical compound with the molecular formula C9H9N3O . It is a derivative of the 1,2,4-triazole family .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been extensively studied . The phenyl groups at the C-3 position play a crucial role in exerting high activity, and electron-donating groups, particularly –OH on the phenyl ring, favor the activity .Molecular Structure Analysis
The molecular structure of “5-Methyl-2-phenyl-2,4-dihydro-[1,2,4]triazol-3-one” consists of a 1,2,4-triazole ring substituted with a methyl group at the 5-position and a phenyl group at the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Methyl-2-phenyl-2,4-dihydro-[1,2,4]triazol-3-one” include a molecular weight of 175.19 g/mol, a topological polar surface area of 44.7 Ų, and a XLogP3-AA value of 0.9 .Scientific Research Applications
Therapeutic Potential
Compounds containing imidazole, a five-membered heterocyclic moiety similar to triazole, have been known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antioxidant Potential
Some derivatives of imidazole have shown good scavenging potential, which indicates their potential as antioxidants .
Antimicrobial Activities
1,2,4-Triazole derivatives have been widely used and studied as antimicrobial agents due to their safety profile and high therapeutic index . They are used for the treatment of local and systemic fungal infections, which are frequently observed in immune-compromised patients suffering from AIDS or subjected to invasive surgery, anti-cancer therapy or graft receivers .
Antidepressant Activities
1,2,4-Triazoles fused to another heterocyclic ring have attracted widespread attention due to their diverse applications as antidepressant agents .
Antiviral Activities
1,2,4-Triazoles and their derivatives have also been studied for their antiviral activities .
Antitumorial Activities
1,2,4-Triazoles and their derivatives have been studied for their antitumorial activities .
Anti-inflammatory Activities
1,2,4-Triazoles and their derivatives have been studied for their anti-inflammatory activities .
Pesticides and Herbicides
1,2,4-Triazoles and their derivatives have been used as pesticides and herbicides .
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as azoles are known to target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Similar compounds have been shown to have antioxidant properties, suggesting that they may interact with pathways related to oxidative stress .
Pharmacokinetics
Similar compounds such as 5-nitro-2,4-dihydro-3h-1,2,4-triazol-3-one (nto) are known to be low sensitive and thermally stable high energetic materials .
Result of Action
Similar compounds have demonstrated adequate cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methyl-2-phenyl-2,4-dihydro-[1,2,4]triazol-3-one. For instance, the presence of bulky side groups can impede diffusion and orientation toward O-centered radicals, affecting the compound’s antioxidant properties .
properties
IUPAC Name |
5-methyl-2-phenyl-4H-1,2,4-triazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7-10-9(13)12(11-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,10,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBMZCGEAIGPEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-phenyl-2,4-dihydro-[1,2,4]triazol-3-one |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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